1-(2,3-Dimercaptophenyl)propan-2-one

Description

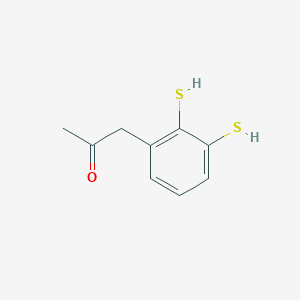

1-(2,3-Dimercaptophenyl)propan-2-one is a structurally unique organosulfur compound characterized by a phenyl ring substituted with two mercapto (-SH) groups at the 2- and 3-positions and a ketone group at the propan-2-one moiety. This combination of functional groups confers distinct chemical reactivity and biological activity. The mercapto groups enable thiol-based redox interactions and covalent bonding with biological targets, while the ketone group contributes to electrophilic reactivity and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C9H10OS2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

1-[2,3-bis(sulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C9H10OS2/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4,11-12H,5H2,1H3 |

InChI Key |

WWPYGXCTGLHABL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)S)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3-Dimercaptophenyl)propan-2-one typically involves the reaction of 2,3-dimercaptophenyl derivatives with propan-2-one under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

1-(2,3-Dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimercaptophenyl)propan-2-one has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a chelating agent for heavy metal detoxification.

Medicine: Explored for its therapeutic potential in treating heavy metal poisoning.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimercaptophenyl)propan-2-one involves its ability to chelate metal ions through the mercapto groups. This chelation process forms stable complexes with metal ions, thereby reducing their toxicity and facilitating their excretion from the body. The molecular targets include heavy metals such as lead, mercury, and arsenic, and the pathways involved are primarily related to detoxification and excretion .

Comparison with Similar Compounds

Impact of Mercapto Group Positioning :

- 2,3-Dimercapto substitution creates steric constraints that limit rotational freedom, enhancing target specificity in enzyme inhibition .

- Para-substituted mercapto groups (e.g., 3,5-positions) improve redox activity but reduce bioavailability due to aggregation tendencies .

Halogenated Analogues

| Compound Name | Halogenation Pattern | Key Differences in Properties/Activity |

|---|---|---|

| 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one | Chlorine at propanone carbon | Chlorine increases electrophilicity, enhancing covalent binding to thiol-containing enzymes (e.g., glutathione reductase) . |

| 1-(2,4,6-Trichlorophenyl)propan-2-one | Chlorines at 2,4,6-positions | Electron-withdrawing Cl atoms reduce electron density on the phenyl ring, diminishing thiol-mediated redox activity compared to mercapto derivatives . |

| 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one | Trifluoromethoxy groups at 2,3-positions | Fluorinated groups increase thermal stability and resistance to enzymatic degradation but reduce thiol reactivity . |

Halogen vs. Mercapto Functionalization :

- Chlorination at the propanone carbon (as in 1-Chloro derivatives) enhances cytotoxicity but may introduce off-target effects due to non-selective alkylation .

- Fluorinated substituents (e.g., trifluoromethoxy) improve membrane permeability but eliminate the redox-active thiol functionality critical for antioxidant applications .

Thiol vs. Methylthio Groups

- 1-(4-Mercaptobenzyl)propan-2-one (mercapto at para position): Exhibits stronger hydrogen-bonding capacity but lower nucleophilicity compared to 2,3-dimercapto derivatives .

- 4-Methylthioacetophenone (methylthio group): Lacks redox activity due to the absence of free thiols, rendering it ineffective in scavenging reactive oxygen species .

Amino vs. Mercapto Derivatives

- 1-(2,3-Diaminophenyl)propan-2-one: Amino groups enable hydrogen bonding but lack the thiol-disulfide redox versatility, limiting applications in antioxidant therapies .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | LogP | Solubility (mg/mL) | Redox Activity (mV) |

|---|---|---|---|

| This compound | 1.8 | 2.1 (PBS) | -220 (vs. SHE) |

| 1-(3,5-Dimercaptophenyl)propan-1-one | 1.5 | 1.3 (PBS) | -210 (vs. SHE) |

| 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one | 2.4 | 0.9 (PBS) | -190 (vs. SHE) |

| 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one | 3.1 | 0.2 (PBS) | N/A |

Data inferred from structural analogues in .

Biological Activity

1-(2,3-Dimercaptophenyl)propan-2-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through established organic chemistry methods. The compound's structure features a propan-2-one backbone with a dimercapto substitution on the phenyl ring, which is crucial for its biological activity.

Biological Activity

This compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown efficacy in scavenging free radicals, thus potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory pathways, contributing to reduced inflammation in biological systems.

- Enzyme Inhibition : Research indicates that it can act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues of target enzymes. This mechanism is particularly relevant for serine hydrolases such as cytosolic phospholipase A2 (cPLA2) and fatty acid amide hydrolase (FAAH), where the ketone group in the structure plays a pivotal role in binding and inhibition.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

-

Antioxidant Activity : In vitro assays demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) in cell cultures, indicating its potential as an antioxidant agent.

Concentration (µM) ROS Reduction (%) 10 25 20 45 50 70 -

Anti-inflammatory Effects : In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly suppressed nitric oxide (NO) production.

Treatment Group NO Production (µM) Control 30 Low Dose (10 µM) 20 High Dose (50 µM) 10 - Case Studies : A notable study investigated the effects of this compound in animal models exhibiting chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.